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Compound of Interest

Compound Name: 2-Hydroxybenzohydrazide

Cat. No.: B147611 Get Quote

A Comparative Spectroscopic Guide to the
Characterization of 2-Hydroxybenzohydrazide
For researchers and professionals in drug development, the precise characterization of

synthesized compounds is a critical step. This guide provides a comparative analysis of key

spectroscopic techniques—FT-IR, UV-Vis, NMR, and Mass Spectrometry—for the structural

elucidation of 2-Hydroxybenzohydrazide (also known as salicylhydrazide). The supporting

data and protocols outlined below offer a comprehensive framework for its identification.

Data Presentation: A Spectroscopic Fingerprint
The following table summarizes the key quantitative data obtained from various spectroscopic

methods, providing a distinct fingerprint for 2-Hydroxybenzohydrazide.
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Spectroscopic
Technique

Parameter Observed Value
Assignment /
Interpretation

FT-IR Wavenumber (cm⁻¹) 3319, 3266 -NH₂ Stretch[1]

3266
Phenolic -OH

Stretch[1]

3053
Aromatic C-H

Stretch[1]

1645
Amide C=O Stretch

(Amide I)[1]

1590
Aromatic C=C

Stretch[1]

1532
N-H Bend (Amide II)

[1]

1354 C-N Stretch[1]

750
Ortho-disubstituted

benzene C-H bend[1]

UV-Vis
Max. Absorbance

(λₘₐₓ)
210, 236, 300 nm

π → π* and n → π*

electronic transitions

¹H NMR Chemical Shift (δ) 7.76 (d, J=6.3 Hz, 1H)
Aromatic Proton

(C₆H₄)[1]

7.36 (t, J=10.8 Hz,

1H)

Aromatic Proton

(C₆H₄)[1]

6.93-6.75 (m, 3H)

Aromatic Protons

(C₆H₄) & -NH₂

Protons[1]

¹³C NMR* Chemical Shift (δ) 168.2
Amide Carbonyl

(C=O)[1]
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159.8

Aromatic Carbon

attached to -OH (C-O)

[1]

134.7, 128.9 Aromatic C-H[1]

119.6, 117.9 Aromatic C-H[1]

115.2 Aromatic C-C=O[1]

Mass Spec. Mass-to-charge (m/z) 152 Molecular Ion [M]⁺

121
Base Peak, [M -

NHNH₂]⁺ Fragment

*Note: ¹³C NMR data is based on the 2-hydroxybenzoyl moiety of the closely related derivative,

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, analyzed in DMSO-d₆.[1]

Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols are based

on standard practices for the analysis of 2-Hydroxybenzohydrazide.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of dried 2-Hydroxybenzohydrazide is finely ground

with potassium bromide (KBr) powder (in an approximate 1:100 ratio). The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: An FT-IR spectrophotometer (e.g., Buck Scientific IR M-500) is used.

Data Acquisition: The KBr pellet is placed in the sample holder. The spectrum is typically

recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is

recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of 2-Hydroxybenzohydrazide is prepared using a UV-

grade solvent, typically ethanol.[1]
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Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., HEWLETT PACKARD 8452A)

is used.[1]

Data Acquisition: The sample solution is placed in a quartz cuvette. The absorbance

spectrum is recorded over a wavelength range of approximately 200-400 nm. The solvent is

used as a blank reference. The wavelengths of maximum absorbance (λₘₐₓ) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[1] Tetramethylsilane

(TMS) is used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz FT-NMR) is employed.[1]

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, key parameters

include the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a proton-

decoupled spectrum is typically obtained to simplify the signals to singlets for each unique

carbon.

Mass Spectrometry (MS)
Sample Preparation: The sample can be introduced directly via a solid probe or, if coupled

with gas chromatography (GC-MS), dissolved in a volatile solvent.

Instrumentation: A mass spectrometer, often with an electron ionization (EI) source, is used.

Data Acquisition: The sample is ionized, and the resulting charged fragments are separated

based on their mass-to-charge ratio (m/z). The spectrum displays the relative abundance of

these ions, allowing for the determination of the molecular weight and common

fragmentation patterns.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of

2-Hydroxybenzohydrazide using the discussed spectroscopic techniques.
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Workflow for Spectroscopic Characterization of 2-Hydroxybenzohydrazide

Sample Preparation
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Structural Elucidation
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Caption: Logical workflow for compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b147611?utm_src=pdf-body-img
https://www.benchchem.com/product/b147611?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-8599/2020/1/M1103
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Comparative analysis of different spectroscopic
techniques for 2-Hydroxybenzohydrazide characterization]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b147611#comparative-analysis-of-
different-spectroscopic-techniques-for-2-hydroxybenzohydrazide-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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